Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate
CAS No.: 73448-74-5
Cat. No.: VC13534575
Molecular Formula: C9H8Cl2O2S
Molecular Weight: 251.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73448-74-5 |
|---|---|
| Molecular Formula | C9H8Cl2O2S |
| Molecular Weight | 251.13 g/mol |
| IUPAC Name | methyl 2-(2,4-dichlorophenyl)sulfanylacetate |
| Standard InChI | InChI=1S/C9H8Cl2O2S/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 |
| Standard InChI Key | RGYJRYPDJXDZTA-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | COC(=O)CSC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate possesses the molecular formula and a molecular weight of 251.13 g/mol. Its IUPAC name, methyl 2-(2,4-dichlorophenyl)sulfanylacetate, reflects the substitution pattern of the dichlorophenyl group attached to the sulfur atom of the thioether moiety. The compound’s structure is defined by the following identifiers:
-
SMILES:
-
InChIKey:
-
Canonical SMILES:
The electron-withdrawing effects of the 2,4-dichlorophenyl group enhance the electrophilicity of the sulfur atom, influencing its reactivity in nucleophilic substitution and oxidation reactions .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorothiophenol and methyl 2-chloroacetate. Key steps include:
-
Thioether Formation:
Bases such as or in aprotic solvents (e.g., DMF, DMSO) facilitate the reaction at 50–70°C . -
Purification:
Crude product is isolated via solvent extraction (ethyl acetate/water) and purified by column chromatography.
Table 1: Comparative Synthesis Conditions for Thioether Analogues
| Parameter | Conventional Method | Patent-Based Approach |
|---|---|---|
| Temperature | 50–70°C | 25–60°C |
| Solvent | DMF/DMSO | Methanol/AcOH |
| Base | in AcOH | |
| Yield | 65–75% | 80–90% (multi-step) |
Reactivity and Functionalization
Oxidation Reactions
The thioether group undergoes oxidation to sulfone derivatives using in acetic acid, a reaction critical for modulating electronic properties in drug discovery . For instance:
Ester Hydrolysis
Alkaline hydrolysis (e.g., NaOH/MeOH) converts the methyl ester to a carboxylic acid, enabling further derivatization:
Research Applications and Biological Activity
Cytotoxicity Studies
While direct studies on Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate are scarce, structurally related arylsulfonyl compounds exhibit nanomolar cytotoxicity against cancer cell lines. For example:
-
The 2,4-difluoro arylsulfonyl analogue (7ao) demonstrated IC values of 12 nM in HeLa cells .
-
Nitro-to-amine reductions in similar compounds reduced potency by 10-fold, highlighting the importance of electron-withdrawing groups .
Kinase Inhibition
Pyridopyrimidinone derivatives bearing thioether motifs inhibit PLK1 and Aurora kinases, suggesting potential mechanistic parallels for Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the dichlorophenyl and ester groups could optimize bioactivity.
-
Green Synthesis: Exploring catalyst-free or photocatalytic methods to improve yield and sustainability.
-
Therapeutic Profiling: In vivo assays to evaluate pharmacokinetics and toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume